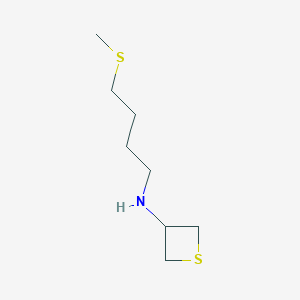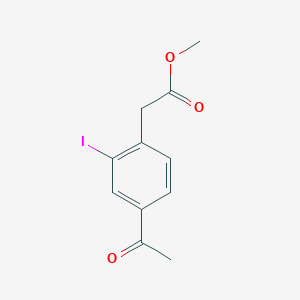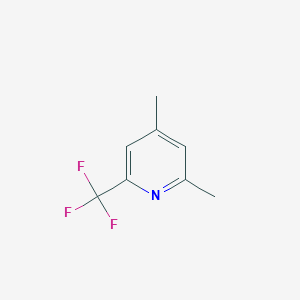![molecular formula C14H24F2N2O2 B13010057 tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13010057.png)
tert-Butyl7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often require an inert atmosphere, such as argon, and may involve catalysts like palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity .
Chemical Reactions Analysis
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate can be compared with other spiro compounds, such as:
- tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 7-fluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
These compounds share similar structural features but differ in their functional groups and fluorine substitution patterns. The presence of fluorine atoms in tert-Butyl 7,7-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate enhances its stability and reactivity, making it unique among its peers .
Properties
Molecular Formula |
C14H24F2N2O2 |
|---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 11,11-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-8-4-5-13(10-18)6-7-17-9-14(13,15)16/h17H,4-10H2,1-3H3 |
InChI Key |
FFBXQWJBIFWWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



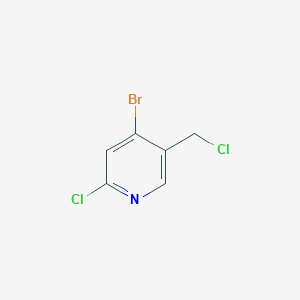
![7-Methylbenzo[d]isothiazole](/img/structure/B13009985.png)
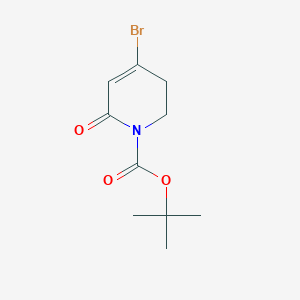
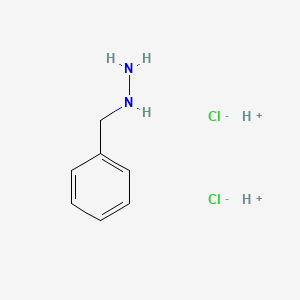
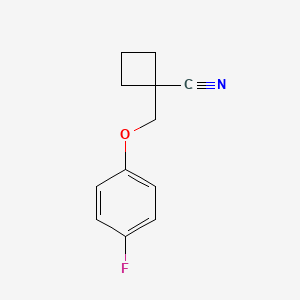
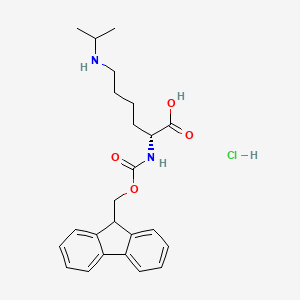

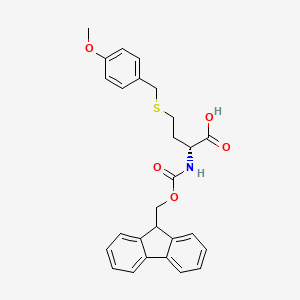
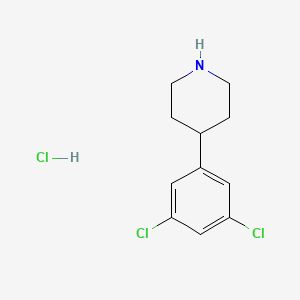
![5-Bromo-2-(propan-2-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13010039.png)
